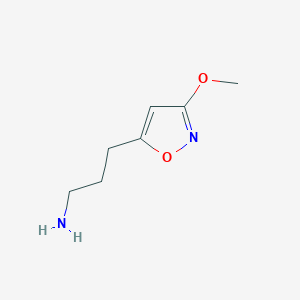
2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole is a heterocyclic compound that features a pyridine ring and an oxazole ring, both of which are fused with p-tolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with p-tolualdehyde in the presence of an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used in the presence of catalysts such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine and oxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to biological targets. The presence of p-tolyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound also features a pyridine ring but has a pyrimidine ring instead of an oxazole ring.
2-(Pyridin-2-yl)aniline: This compound has an aniline group instead of an oxazole ring and is used as a directing group in C-H amination reactions.
2-(Pyridin-2-yl)imidazole: This compound contains an imidazole ring and is studied for its potential as a ligand in coordination chemistry.
Uniqueness
2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole is unique due to the presence of both pyridine and oxazole rings, which provide a distinct electronic structure and reactivity profile. The p-tolyl groups further enhance its chemical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C22H18N2O |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4,5-bis(4-methylphenyl)-2-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O/c1-15-6-10-17(11-7-15)20-21(18-12-8-16(2)9-13-18)25-22(24-20)19-5-3-4-14-23-19/h3-14H,1-2H3 |
Clave InChI |
RDSMLTKLKMXTTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)


![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)



![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)

![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)


